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Compound of Interest

Compound Name: 4-bromo-N,2-dimethylaniline

Cat. No.: B1289101 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-

N,N-dimethylaniline, a key intermediate in the synthesis of various organic compounds,

including pharmaceuticals and dyes. The document is intended for researchers, scientists, and

professionals in the field of drug development and chemical synthesis. For clarity, this guide

focuses on the N,N-dimethyl isomer, as spectroscopic data for this compound is more readily

available than for other isomers that could be inferred from the name "4-bromo-N,2-
dimethylaniline". The guide details the methodologies for acquiring spectroscopic data and

presents the data in a clear, tabular format for easy reference and comparison.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-bromo-N,N-dimethylaniline.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30 Doublet 2H
Ar-H (ortho to -

N(CH₃)₂)

~6.60 Doublet 2H
Ar-H (meta to -

N(CH₃)₂)

~2.93 Singlet 6H -N(CH₃)₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppm Assignment

~150.1 C-N

~131.8 C-Br

~114.1 Ar-CH (ortho to -N(CH₃)₂)

~112.5 Ar-CH (meta to -N(CH₃)₂)

~40.4 -N(CH₃)₂

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~2900 Strong C-H stretch (aliphatic)

~1600 Strong C=C stretch (aromatic)

~1500 Strong C=C stretch (aromatic)

~1350 Strong C-N stretch

~810 Strong C-H bend (p-disubstituted)

~500 Medium C-Br stretch

Mass Spectrometry (MS) Data
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m/z Relative Intensity Assignment

200/202 High
[M]⁺ (Molecular ion peak,

bromine isotopes)

185/187 Medium [M-CH₃]⁺

120 High [M-Br]⁺

105 Medium [M-Br-CH₃]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Synthesis of 4-bromo-N,N-dimethylaniline[1][2]
Reaction Setup: Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid in a flask

equipped with a dropping funnel and a magnetic stirrer.

Bromination: While stirring, slowly add a solution of 6.6 g of bromine dissolved in glacial

acetic acid from the dropping funnel. Maintain the reaction temperature below 10°C using an

ice bath.

Precipitation: After the addition is complete, pour the reaction mixture into a beaker

containing 200 mL of cold water.

Isolation: The product, 4-bromo-N,N-dimethylaniline, will precipitate as a solid. Collect the

solid by vacuum filtration and wash it with cold water.

Purification: Recrystallize the crude product from ethanol to obtain pure 4-bromo-N,N-

dimethylaniline.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Prepare a ~5-10 mg/mL solution of 4-bromo-N,N-dimethylaniline in

deuterated chloroform (CDCl₃).
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Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 200 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise

ratio.

Data Processing: Process the acquired free induction decay (FID) with an appropriate

window function (e.g., exponential multiplication) and Fourier transform to obtain the

frequency domain spectrum. Reference the spectra to the residual solvent peak (CDCl₃: δH

= 7.26 ppm, δC = 77.16 ppm).

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-bromo-N,N-dimethylaniline with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass

analyzer.

Data Acquisition: Scan a mass range of approximately m/z 40-500.

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragmentation patterns. The presence of bromine is indicated by the isotopic

pattern of the molecular ion peak (M⁺ and M+2 peaks with approximately equal intensity).

Visualizations
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the synthesis and spectroscopic

characterization of 4-bromo-N,N-dimethylaniline.
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Caption: Workflow for the characterization of 4-bromo-N,N-dimethylaniline.

To cite this document: BenchChem. [Spectroscopic Data of 4-bromo-N,N-dimethylaniline: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289101#spectroscopic-data-of-4-bromo-n-2-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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